

A Comprehensive Pharmacological Profile of Fonturacetam Hydrazide

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Compound of Interest

Compound Name: *Phenylpiracetam hydrazide*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

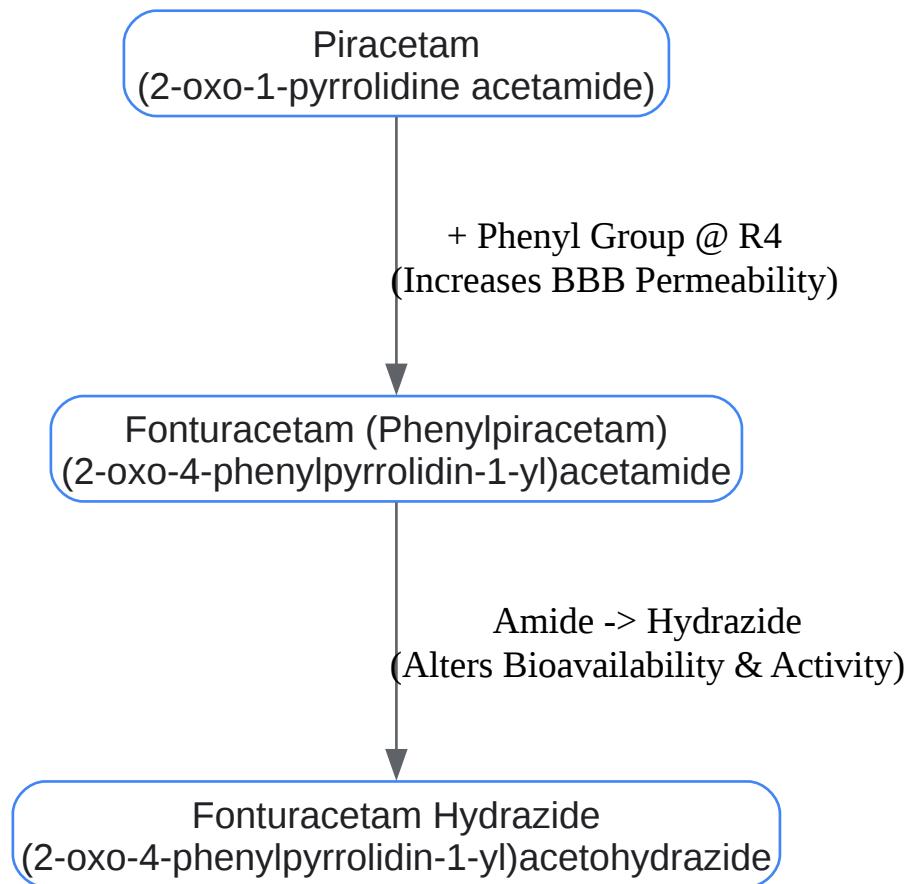
Executive Summary

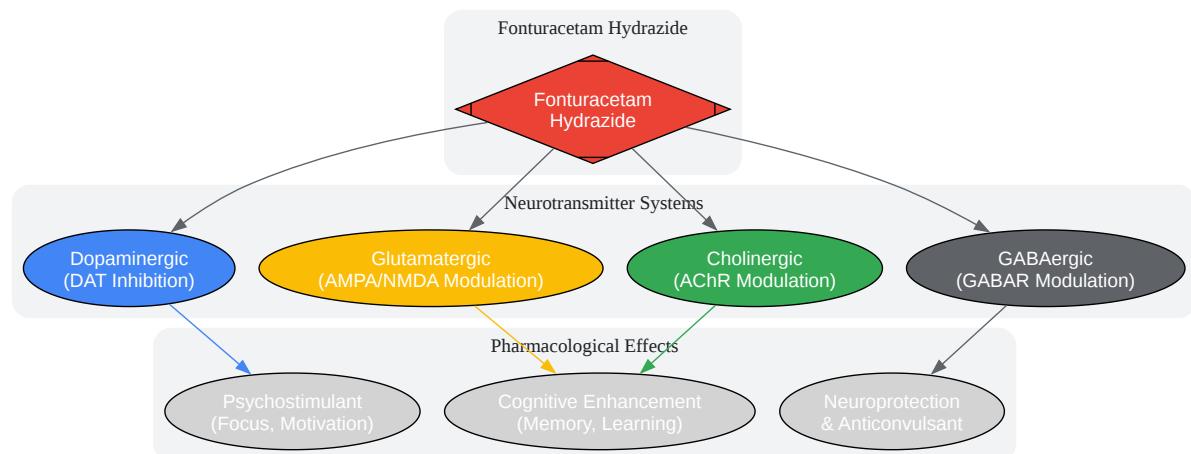
Fonturacetam hydrazide, a synthetic nootropic agent, represents a significant structural modification of its parent compound, fonturacetam (phenylpiracetam). By replacing the terminal amide group with a hydrazide moiety, this derivative exhibits a distinct pharmacological profile characterized by potentially enhanced bioavailability and blood-brain barrier permeability.^[1] This guide provides a comprehensive analysis of its currently understood mechanisms of action, pharmacokinetic properties, and wide-ranging pharmacodynamic effects. Preclinical data and anecdotal reports suggest that fonturacetam hydrazide functions as a multi-target neuromodulator, influencing dopaminergic, cholinergic, glutamatergic, and GABAergic systems.^{[2][3]} These interactions are thought to underpin its observed nootropic, psychostimulant, neuroprotective, and anticonvulsant properties.^{[2][4]} This document synthesizes the available scientific literature to offer an authoritative overview for researchers exploring its therapeutic potential.

Introduction: Chemical Evolution and Rationale

Fonturacetam hydrazide, chemically known as 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide, is a direct derivative of fonturacetam (phenylpiracetam), which itself is a phenylated analog of the archetypal nootropic, piracetam.^[5] The development of this compound stems from structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profile of the racetam class. The primary structural alteration is the substitution of the amide group with a

hydrazide group.^[4] This modification is theorized to increase the molecule's lipophilicity, thereby enhancing its ability to penetrate the blood-brain barrier (BBB) and potentially altering its metabolic stability and duration of action.^{[1][6]} First reported in 1980 by a Russian research team investigating novel anticonvulsants, its profile has since expanded to include a range of cognitive-enhancing and psychostimulatory effects.^[4]





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Caption: Proposed multi-target mechanism of Fonturacetam Hydrazide.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of fonturacetam hydrazide is not yet fully characterized in humans, but preclinical data and theoretical analysis suggest advantages over its predecessor. The hydrazide modification is key to its altered absorption, distribution, metabolism, and excretion (ADME) properties. [6]

Parameter	Description	Supporting Evidence / Rationale
Absorption	Expected to have high oral bioavailability.	The parent compound, fonturacetam, has a bioavailability of nearly 100%. [7] The hydrazide group is theorized to further improve absorption characteristics. [1]
Distribution	Demonstrates efficient penetration of the blood-brain barrier (BBB).	The phenyl group enhances lipophilicity over piracetam. [6] A study in mice using radiolabeled fonturacetam hydrazide showed significant brain uptake, measured at 8.8% of the injected dose per gram at 5 minutes post-injection. [5][6]
Metabolism	Expected to have greater metabolic stability compared to amide-containing compounds.	Fonturacetam is largely unmetabolized. [7] The hydrazide group may alter metabolic pathways, though specific metabolites have not been identified. Anecdotal reports suggest a longer duration of action than fonturacetam. [2]

| Excretion | Primary routes of excretion are likely renal and biliary. | Fonturacetam is excreted via urine (~40%) and bile/sweat (~60%). [7] A similar profile is expected for its hydrazide derivative, pending formal studies. |

Spectrum of Pharmacological Effects

The diverse mechanisms of action translate into a broad range of observed and anecdotally reported physiological and cognitive effects.

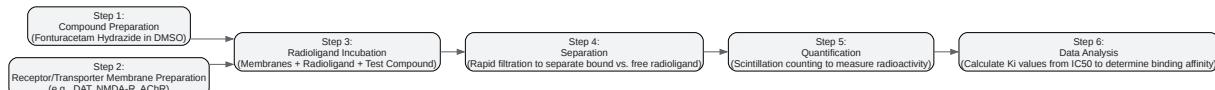
Effect Category	Specific Effects	Supporting Evidence
Nootropic	Enhanced memory, focus, mental clarity, and learning capacity. [2][8]	Attributed to modulation of glutamatergic and cholinergic systems. [2][3]
Psychostimulant	Increased alertness, motivation, and reduced feelings of mental fatigue. [2]	Linked to dopaminergic and adrenergic activity. [2]
Actoprotective	Increased physical endurance and resistance to cold stress. [2][8]	A characteristic shared with its parent compound, which is banned by the World Anti-Doping Agency (WADA). [8]
Neuroprotective	Potential to mitigate neuronal damage from ischemic conditions. [6]	Preclinical studies on related compounds show protective effects. [6] May also be linked to antioxidant properties. [3]
Anxiolytic	The parent compound has demonstrated anxiolytic effects in animal models. [7]	Possible secondary effect of GABAergic modulation.
Anticonvulsant	One of the first properties investigated for this compound. [4]	An ED ₅₀ of 310 mg/kg was determined in an electroshock test in rodents. [4]

Experimental Protocols & Methodologies

To rigorously validate the proposed mechanisms, specific preclinical assays are required. The following sections outline a workflow for a receptor binding assay and a detailed protocol for *in vivo* microdialysis, providing a framework for empirical validation.

Workflow: CNS Receptor Binding Affinity Assay

This workflow is designed to determine the binding affinity of fonturacetam hydrazide to a panel of CNS receptors, transporters, and ion channels, thereby confirming its molecular targets.



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Caption: Workflow for a competitive radioligand binding assay.

Protocol: In Vivo Microdialysis for Dopamine Efflux

Objective: To quantify the effect of acute administration of fonturacetam hydrazide on extracellular dopamine levels in the nucleus accumbens of a freely moving rat, providing direct evidence of dopamine reuptake inhibition.

Materials:

- Male Wistar rats (250-300g)
- Stereotaxic apparatus
- Microdialysis probes (2mm membrane)
- HPLC system with electrochemical detection (HPLC-ED)
- Fonturacetam hydrazide, Ringer's solution (vehicle)

Methodology:

- Surgical Implantation:
 - Anesthetize the rat using isoflurane.

- Secure the animal in a stereotaxic frame.
- Implant a guide cannula targeted at the nucleus accumbens shell using precise stereotaxic coordinates.
- Secure the cannula assembly to the skull with dental cement.
- Allow a 5-7 day recovery period to ensure BBB integrity and minimize surgical inflammation. Causality: A recovery period is critical for obtaining stable and physiologically relevant baseline neurotransmitter levels.
- Microdialysis Procedure:
 - On the day of the experiment, place the rat in a microdialysis bowl, allowing free movement.
 - Gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.
 - Perfusion the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 μ L/min.
 - Allow a 2-hour equilibration period for baseline stabilization.
- Sample Collection & Drug Administration:
 - Collect dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid).
 - After collecting at least three stable baseline samples, administer fonturacetam hydrazide (e.g., 10 mg/kg, i.p.) or vehicle.
 - Continue collecting dialysate samples for at least 3 hours post-injection. Self-Validation: The use of a vehicle control group is essential to ensure that observed changes are due to the compound and not the injection stress or procedure itself.
- Neurochemical Analysis:

- Analyze the collected dialysate samples for dopamine content using HPLC-ED.
- Quantify dopamine concentrations by comparing peak heights to a standard curve.
- Data Interpretation:
 - Express the results as a percentage change from the average baseline dopamine concentration.
 - A significant increase in dopamine levels post-administration compared to the vehicle group would provide strong evidence for dopamine reuptake inhibition *in vivo*.

Safety Profile and Regulatory Status

There is a significant lack of formal, long-term toxicology and safety data for fonturacetam hydrazide in humans. [2] The majority of safety information is anecdotal. Potential side effects reported for its parent compound and other stimulating nootropics include insomnia, restlessness, and mood changes. [9][10] Regulatory Status: Fonturacetam hydrazide is not approved by the U.S. Food and Drug Administration (FDA) for any medical use. [4] Like other piracetam derivatives, it is not permitted to be sold as a dietary supplement in the United States. [4] It is often sold online as a research chemical and is sometimes found in unregulated "smart drug" formulations. [5]

Conclusion and Future Directions

Fonturacetam hydrazide is a compelling nootropic compound with a pharmacological profile suggestive of significant therapeutic potential. Its multi-target action on key neurotransmitter systems responsible for cognition, motivation, and neuronal health positions it as a promising candidate for further investigation in conditions ranging from cognitive impairment to neurological disorders. The structural modification of the hydrazide group appears to confer advantageous pharmacokinetic properties, notably enhanced BBB penetration.

However, the current body of evidence is largely preclinical and anecdotal. To transition from a research chemical to a potential therapeutic agent, a clear path of rigorous scientific validation is required. Future research must prioritize:

- Comprehensive Phase I clinical trials to establish human safety, tolerability, and pharmacokinetics.
- Double-blind, placebo-controlled studies to validate its efficacy as a cognitive enhancer.
- In-depth mechanistic studies to fully elucidate its binding affinities and downstream signaling effects.

Only through such systematic investigation can the full potential and risks of fonturacetam hydrazide be understood.

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